Cas no 110147-48-3 (Ethanone,1-[10-[3-(4-morpholinyl)propyl]-10H-phenothiazin-2-yl]-)
![Ethanone,1-[10-[3-(4-morpholinyl)propyl]-10H-phenothiazin-2-yl]- structure](https://www.kuujia.com/scimg/cas/110147-48-3x500.png)
110147-48-3 structure
Product name:Ethanone,1-[10-[3-(4-morpholinyl)propyl]-10H-phenothiazin-2-yl]-
Ethanone,1-[10-[3-(4-morpholinyl)propyl]-10H-phenothiazin-2-yl]- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-[10-[3-(4-morpholinyl)propyl]-10H-phenothiazin-2-yl]-
- 1-[10-(3-morpholin-4-ylpropyl)phenothiazin-2-yl]ethanone
- 110147-48-3
- DTXSID90911510
- 3-Acetyl-10-(3'-morpholinopropyl)phenothiazin
- KETONE, METHYL 10-(3-MORPHOLINOPROPYL)PHENOTHIAZIN-2-YL
- Methyl 10-(3-morpholinopropyl)phenothiazin-2-yl ketone
- 1-{10-[3-(MORPHOLIN-4-YL)PROPYL]-10H-PHENOTHIAZIN-2-YL}ETHAN-1-ONE
-
- Inchi: InChI=1S/C21H24N2O2S/c1-16(24)17-7-8-21-19(15-17)23(18-5-2-3-6-20(18)26-21)10-4-9-22-11-13-25-14-12-22/h2-3,5-8,15H,4,9-14H2,1H3
- InChI Key: LHIVZMCFFLIJNK-UHFFFAOYSA-N
- SMILES: O1CCN(CCCN2C3=C(C=CC(C(=O)C)=C3)SC3C2=CC=CC=3)CC1
Computed Properties
- Exact Mass: 368.15602
- Monoisotopic Mass: 368.156
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 483
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 58.1A^2
Experimental Properties
- Density: 1.201
- Boiling Point: 563.9°Cat760mmHg
- Flash Point: 294.9°C
- Refractive Index: 1.611
- PSA: 32.78
- LogP: 4.21710
Ethanone,1-[10-[3-(4-morpholinyl)propyl]-10H-phenothiazin-2-yl]- Related Literature
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
110147-48-3 (Ethanone,1-[10-[3-(4-morpholinyl)propyl]-10H-phenothiazin-2-yl]-) Related Products
- 718603-58-8(Methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate)
- 2229202-12-2(2-2-methyl-4-(trifluoromethyl)phenylprop-2-en-1-amine)
- 872860-57-6(1-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}-2-(piperidin-1-yl)ethane-1,2-dione)
- 1782835-72-6(2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid)
- 2228585-87-1(3,3-difluoro-2-3-fluoro-5-(trifluoromethyl)phenylpropan-1-amine)
- 2228232-31-1(tert-butyl N-{3-amino-2-methyl-2-2-(propan-2-yl)-1,3-thiazol-5-ylpropyl}carbamate)
- 1803779-19-2(2-Cyano-6-formyl-3-(trifluoromethyl)phenylacetic acid)
- 63010-71-9(8-fluoroquinolin-4-ol)
- 1391398-48-3((S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride)
- 1311278-99-5(2-[2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]guanidine;hydrochloride)
Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
CN Supplier
Reagent

Taian Jiayue Biochemical Co., Ltd
Gold Member
CN Supplier
Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
CN Supplier
Reagent

Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk
